molecular formula C18H18ClN7O4 B2552633 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione CAS No. 397283-16-8

8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2552633
CAS No.: 397283-16-8
M. Wt: 431.84
InChI Key: KMZWXZPDRSTDCY-HKXUYCNZSA-N
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Description

This compound features a complex molecular structure, composed of an ethyl group attached to a purine core, and a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene hydrazinyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and hydrazinyl groups under controlled conditions. Key steps include:

  • Synthesis of the purine core: : Starting with basic purine derivatives, functional groups are introduced using halogenation, alkylation, and nitration reactions.

  • Formation of the hydrazinyl side chain: : This involves the reaction of the nitrophenyl derivative with hydrazine in the presence of a base, followed by condensation with the purine intermediate.

Industrial Production Methods: Industrial-scale synthesis mirrors the laboratory method but emphasizes cost efficiency, yield optimization, and safety. Scaling up involves using larger reactors, optimizing reaction times, and ensuring thorough purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione participates in various types of chemical reactions:

  • Oxidation: : Can undergo oxidation to form higher valence states, especially in the presence of strong oxidizers.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

  • Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Lithium aluminum hydride, palladium on carbon (Pd-C) with hydrogen gas.

  • Substitution: : Nucleophiles like primary amines or thiols under basic or acidic conditions.

Major Products:
  • Oxidation products: : Derivatives with increased valence states, leading to potential hydroxylated compounds.

  • Reduction products: : Compounds with reduced nitro groups to amines.

  • Substitution products: : New derivatives replacing the chloro group with various nucleophiles.

Scientific Research Applications

8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione has numerous applications across multiple fields:

  • Chemistry: : Acts as a precursor for synthesizing novel heterocyclic compounds.

  • Biology: : Used in biochemical assays to study enzyme interactions and protein binding.

  • Medicine: : Potential therapeutic agent due to its bioactive properties, including antimicrobial and anticancer activity.

  • Industry: : Serves as a dye precursor, corrosion inhibitor, and component in polymer production.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules, including:

  • Molecular targets: : Enzymes, receptors, and nucleic acids.

  • Pathways involved: : Inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of genetic expression.

Comparison with Similar Compounds

8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione can be compared to other compounds with similar structures:

  • Similar compounds: : 1,3-dimethylxanthine derivatives, nitrophenyl hydrazone analogs.

  • Uniqueness: : The combination of a purine core with the chloro-nitrophenyl side chain makes it unique, offering distinct chemical properties and biological activities.

While these comparisons highlight the distinct chemical and biological interactions of the compound, its specific configuration and resulting functionalities contribute to its uniqueness and wide range of applications.

Properties

IUPAC Name

8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O4/c1-4-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)22-20-10-12(19)9-11-5-7-13(8-6-11)26(29)30/h5-10H,4H2,1-3H3,(H,21,22)/b12-9-,20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZWXZPDRSTDCY-HKXUYCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\Cl)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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